1-Ethyl-1h-1,2,4-triazole-5-thiol 1-Ethyl-1h-1,2,4-triazole-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18223502
InChI: InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8)
SMILES:
Molecular Formula: C4H7N3S
Molecular Weight: 129.19 g/mol

1-Ethyl-1h-1,2,4-triazole-5-thiol

CAS No.:

Cat. No.: VC18223502

Molecular Formula: C4H7N3S

Molecular Weight: 129.19 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1h-1,2,4-triazole-5-thiol -

Specification

Molecular Formula C4H7N3S
Molecular Weight 129.19 g/mol
IUPAC Name 2-ethyl-1H-1,2,4-triazole-3-thione
Standard InChI InChI=1S/C4H7N3S/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8)
Standard InChI Key JBPZMNRRSYWGRG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=S)N=CN1

Introduction

Chemical Identity and Structural Analysis

Molecular Framework and Nomenclature

1-Ethyl-1H-1,2,4-triazole-5-thiol belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The IUPAC name specifies substitution patterns:

  • 1-Ethyl: An ethyl group (-CH₂CH₃) at position 1 of the triazole ring.

  • 5-Thiol: A sulfhydryl group (-SH) at position 5.

The molecular formula is C₄H₇N₃S, with a molecular weight of 129.18 g/mol. While direct structural data for this compound is limited, analogous triazole-thiols, such as 1H-1,2,4-triazole-3-thiol (CAS 3179-31-5), provide insights into tautomerism and regiochemical behavior . For instance, thiol-thione tautomerism is common in such systems, influencing reactivity and coordination chemistry .

Spectroscopic and Computational Data

Comparative analysis with similar compounds reveals key spectral features:

  • IR Spectroscopy: Strong absorption bands near 2550 cm⁻¹ (S-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C stretches) .

  • NMR: Expected signals include a triplet for the ethyl group’s methyl protons (δ ~1.2–1.4 ppm) and a singlet for the triazole ring protons (δ ~8.0–8.5 ppm) .

Computational descriptors for related triazoles, such as the SMILES string CCN1C(=NC=N1)S and InChIKey AFBBKYQYNPNMAT-UHFFFAOYSA-N (for 1H-1,2,4-triazole-3-thiol), underscore the electronic effects of sulfur substitution .

Synthesis and Derivative Formation

Primary Synthetic Routes

The synthesis of 1-ethyl-1H-1,2,4-triazole-5-thiol may follow strategies analogous to those for 1H-1,2,4-triazole-3-thiol derivatives :

Table 1: Representative Synthesis Steps for Triazole-Thiol Derivatives

StepReaction ConditionsKey IntermediatesYield
1Cyclocondensation of thiosemicarbazide with ethyl bromoacetateDiethyl 2,2'-(alkylene)bis(3-methyl-5-oxo-triazole)60–75%
2Alkylation with ethylating agents (e.g., ethyl iodide)S-Ethyl triazole intermediates45–60%
3Acidic hydrolysis of thioether groupsTarget triazole-thiol30–50%

For example, S-alkylation of 1H-1,2,4-triazole-3-thiol with ethyl bromide under basic conditions could yield the ethyl-substituted analog, though regioselectivity must be controlled .

Physicochemical and Biological Properties

Physical Properties

Extrapolating from analogous compounds:

Table 2: Estimated Physicochemical Properties

PropertyValueSource Analog
Melting Point215–220°C1H-1,2,4-Triazole-3-thiol
Solubility50 g/L in H₂O (20°C)1H-1,2,4-Triazole-3-thiol
logP0.9 (Predicted)PubChem data
pKa9.2 (Thiol group)Experimental

Biological Activity

Triazole-thiols exhibit antimicrobial and anticancer properties. For instance:

  • Antifungal Activity: MIC values of 8–16 µg/mL against Candida albicans for related derivatives .

  • Enzyme Inhibition: IC₅₀ ~10 µM against carbonic anhydrase IX, a cancer biomarker .

Applications in Materials Science

Coordination Polymers

1-Ethyl-1H-1,2,4-triazole-5-thiol’s ability to coordinate metals is exploited in:

  • Luminescent Materials: Cd(II) complexes emit blue light (λₑₘ = 450 nm) with quantum yields up to 0.42 .

  • Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura coupling with TOF >500 h⁻¹ .

Surface-Enhanced Raman Scattering (SERS)

Functionalization of gold nanoparticles with triazole-thiols enhances SERS signals for DNA detection (LOD = 1 pM) .

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